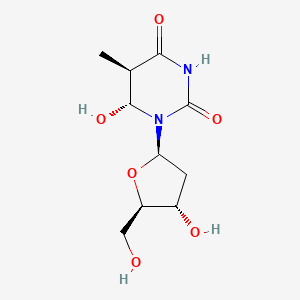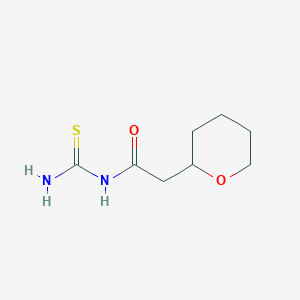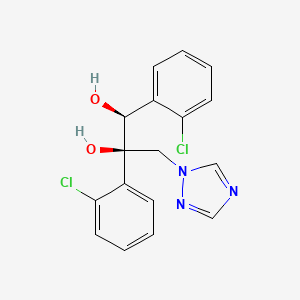
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt is a complex organic compound. It is a derivative of glycine, an amino acid, and is often used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of glycine with carboxymethylating agents and subsequent reactions with ethylenediamine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its functional groups.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chelating agent, binding to metal ions and facilitating various reactions.
Biology
In biological research, it may be used to study protein interactions and enzyme activities.
Medicine
In medicine, it could be explored for its potential therapeutic properties, including its role in drug delivery systems.
Industry
In industrial applications, it is used in formulations for cleaning agents, water treatment, and other processes requiring chelation.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to bind to metal ions and other molecules. This binding can alter the chemical properties of the target molecules, facilitating various reactions and processes.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar properties.
Nitrilotriacetic acid (NTA): Another chelating agent used in similar applications.
Uniqueness
Compared to these compounds, Glycine, N-(carboxymethyl)-N-(2-((2-((carboxymethyl)amino)ethyl)amino)ethyl)-, trisodium salt may offer unique binding properties and stability, making it suitable for specific applications where other chelating agents may not be as effective.
Properties
CAS No. |
75348-61-7 |
|---|---|
Molecular Formula |
C10H16N3Na3O6 |
Molecular Weight |
343.22 g/mol |
IUPAC Name |
trisodium;2-[2-[2-[bis(carboxylatomethyl)amino]ethylamino]ethylamino]acetate |
InChI |
InChI=1S/C10H19N3O6.3Na/c14-8(15)5-12-2-1-11-3-4-13(6-9(16)17)7-10(18)19;;;/h11-12H,1-7H2,(H,14,15)(H,16,17)(H,18,19);;;/q;3*+1/p-3 |
InChI Key |
MJLSPVQPMZTCSF-UHFFFAOYSA-K |
Canonical SMILES |
C(CNCC(=O)[O-])NCCN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




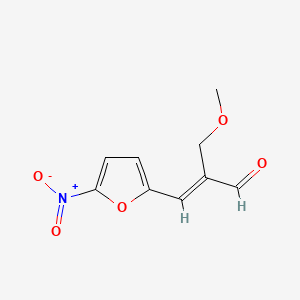
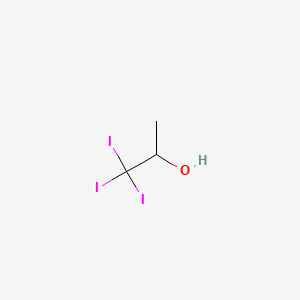


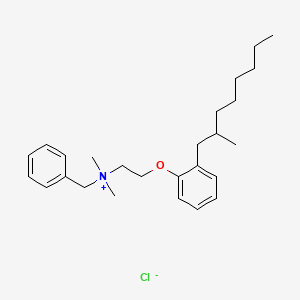
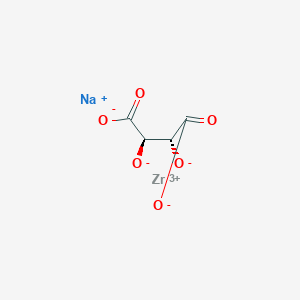
![4-[[4-(Tert-butyl)phenoxy]methyl]-5-nitroveratrole](/img/structure/B12679502.png)
![2-[(3-Cyclohexyl-3-hydroxypropyl)amino]nonanedioic acid](/img/structure/B12679515.png)
